molecular formula C17H21N3O3S B6068962 MFCD09876552

MFCD09876552

Cat. No.: B6068962
M. Wt: 347.4 g/mol
InChI Key: AFVXZTHZMAACGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified by the unique identifier “MFCD09876552” is a chemical entity with specific properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD09876552” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet demand. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Industrial methods may also include purification steps to remove impurities and achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD09876552” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: The reactions of “this compound” typically involve common reagents such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

“MFCD09876552” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

    Medicine: “this compound” is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of “MFCD09876552” involves its interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, including changes in cellular signaling, enzyme activity, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester
  • Palladium(II) acetate
  • Benzylamine

Each of these compounds has unique properties and applications, making “MFCD09876552” distinct in its own right.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-10-4-5-14(11(2)8-10)19-15(22)9-24-17-18-12(3)13(6-7-21)16(23)20-17/h4-5,8,21H,6-7,9H2,1-3H3,(H,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVXZTHZMAACGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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